3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c13-10(8-4-2-1-3-5-8)12-7-18(16,17)6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMXUCJNXICONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is catalyzed by [Et3NH][HSO4] and carried out at 80°C, yielding high purity and selectivity . Another method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, forming an ester compound during the early stage of synthesis .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to enhance yield, purity, and pharmacokinetic activity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are employed to improve the efficiency and environmental friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines or thiazolidinones .
Scientific Research Applications
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Biology: It exhibits antimicrobial, antioxidant, and anticancer activities, making it valuable in biological research.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects, or modulate oxidative stress pathways, resulting in antioxidant activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| 3-Benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | C₁₁H₁₁NO₅S | 269.27 | 3-Benzoyl, 1,1-dioxo | Enhanced stability, high lipophilicity |
| 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | C₁₀H₁₀N₂O₄S | 254.26 | 2-(4-Nitrophenyl) | Nitro group enhances antimicrobial activity |
| 3-Acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | C₆H₉NO₄S | 191.20 | 3-Acetyl, 1,1-dioxo | Smaller substituent, lower molecular weight |
| Pidotimod (Immunomodulator) | C₉H₁₂N₂O₄S | 244.27 | 3-(5-Oxo-L-prolyl) | Clinically approved for immune support |
| 1,3-Thiazolidine-4-carboxylic acid (Proline analog) | C₄H₇NO₂S | 133.17 | Unsubstituted | Precursor in ergot alkaloid biosynthesis |
Structure-Activity Relationships (SAR)
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) at the 2-position enhance antimicrobial activity by improving membrane permeability and target interaction . Benzoyl and acetyl groups at the 3-position (as in the target compound and 3-acetyl analog) may prioritize synthetic utility over direct bioactivity due to steric and electronic effects . The 1,1-dioxo (sulfone) group increases metabolic stability compared to thiol-containing derivatives, making it favorable for prolonged chemical reactions .
Research Findings and Key Studies
Antimicrobial Studies :
- Nitro-substituted thiazolidines showed zone of inhibition values of 18–22 mm against MRSA, outperforming chlorophenyl and unsubstituted analogs .
- The proline analog 1,3-thiazolidine-4-carboxylic acid was used to synthesize thiaergosine, an ergot alkaloid derivative, highlighting its role in biosynthesis .
- Synthetic Applications: Cyclic amino acids like 2-phenyl-1,3-thiazolidine-4-carboxylic acid generate azomethine ylides for cycloadditions, yielding spiro-heterocycles in high yields (85–92%) .
Biological Activity
3-Benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound belonging to the thiazolidine family, characterized by its unique structural features including a benzoyl group and a dioxo functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.
- Molecular Formula : C₁₁H₉N₁O₄S₁
- Molecular Weight : Approximately 245.26 g/mol
Synthesis
The synthesis of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid can be achieved through various methods:
- Cyclocondensation : Involves the reaction of aniline, aromatic aldehyde, and thioglycolic acid, catalyzed by triethylamine hydrogen sulfate at elevated temperatures.
Antimicrobial Activity
Research indicates that 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes such as DNA replication and enzyme activity. For instance, it may inhibit bacterial DNA gyrase, which is crucial for DNA supercoiling .
Antioxidant Activity
The compound demonstrates antioxidant activity by modulating oxidative stress pathways. It has been reported to reduce intracellular reactive oxygen species (ROS) levels in cell cultures, thereby protecting cells from oxidative damage . This property is particularly beneficial in therapeutic contexts where oxidative stress is implicated in disease progression.
Anticancer Activity
In vitro studies have revealed that 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. Comparative studies have shown that its efficacy can be higher than standard chemotherapeutic agents at certain concentrations.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of DNA gyrase | |
| Antioxidant | Reduction of ROS | |
| Anticancer | Induction of apoptosis |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .
Case Study: Antioxidant Properties
In another study focusing on oxidative stress, the addition of this compound to cultures resulted in a marked decrease in ROS levels and enhanced cell viability under stress conditions. These findings indicate its potential role in protective strategies against diseases associated with oxidative damage .
The biological activity of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It can inhibit enzymes essential for microbial survival and proliferation.
- Cellular Interaction : The compound may modulate receptor activity and influence cellular signaling pathways involved in apoptosis and oxidative stress response.
Q & A
Q. Table 1: Antimicrobial Activity of Select Thiazolidine Derivatives
| Compound | B. subtilis (Zone, mm) | P. aeruginosa (Zone, mm) | MRSA (MIC, µg/mL) |
|---|---|---|---|
| 2-(4-Nitrophenyl)-derivative | 18.5 ± 0.5 | 16.2 ± 0.3 | 2.5 |
| Ciprofloxacin (Control) | 19.0 ± 0.7 | 17.0 ± 0.5 | 1.0 |
Advanced: How do substituent positions (e.g., nitro groups) influence the antimicrobial efficacy of thiazolidine derivatives?
Answer:
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the para-position enhance activity. For example:
- Nitro substituents : Activity follows p-NO₂ > m-NO₂ > o-NO₂ due to improved electron delocalization and membrane penetration .
- Chloro substituents : 2-(4-Chlorophenyl)-derivatives show moderate activity, likely due to hydrophobic interactions with bacterial targets .
Key Consideration : Substituent polarity and steric hindrance must be optimized to balance solubility and target binding .
Advanced: What methodological rigor is required for in vivo pharmacological studies of thiazolidine derivatives?
Answer:
- Group design : Use ≥16 animals/group to ensure statistical power, with controls (e.g., vehicle-only) and standardized weight ranges .
- Compound administration : Optimize dosing schedules based on pharmacokinetic profiles (e.g., P9 derivative in rat models) .
- Retraction note : Studies from retracted articles (e.g., –2) should be cross-validated with independent replication .
Q. Table 2: In Vivo Study Design for Thiazolidine Derivatives
| Group | Treatment | Sample Size | Endpoint Measurement |
|---|---|---|---|
| 1 | Vehicle control | 16 rats | Baseline inflammation |
| 2 | 2-(4-Nitrophenyl)-derivative (10 mg/kg) | 16 rats | Cytokine reduction |
Advanced: How can researchers resolve contradictions in reported biological activities of thiazolidine derivatives?
Answer:
- Assay standardization : Variability in MIC values may arise from differences in bacterial strains or culture conditions .
- Compound purity : Ensure ≥95% purity via HPLC; impurities in retracted studies (e.g., ) may skew results .
- Mechanistic studies : Use molecular docking or enzyme inhibition assays (e.g., binding to bacterial dihydrofolate reductase) to validate targets .
Advanced: What analytical techniques differentiate stereoisomers of thiazolidine-4-carboxylic acid derivatives?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
